



# A Comprehensive Technical Review of Z-360 and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Z-360** is an orally active, potent, and selective cholecystokinin-2 receptor (CCK-2R) antagonist that has demonstrated significant therapeutic potential in preclinical and early clinical studies, primarily in the context of gastrointestinal cancers and cancer-related pain. This technical guide synthesizes the current understanding of **Z-360**, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways.

### **Core Mechanism of Action**

**Z-360** exerts its effects by competitively inhibiting the binding of gastrin and cholecystokinin to the CCK-2 receptor. This receptor is often overexpressed in various gastrointestinal malignancies and is implicated in tumor growth, proliferation, and angiogenesis. By blocking this interaction, **Z-360** disrupts downstream signaling cascades that promote cancer progression.[1] Preclinical studies have established that **Z-360** possesses a high affinity for the CCK-2R, with sub-nanomolar binding affinity.[1]

In addition to its anti-tumor effects, **Z-360** has shown promise as an analgesic agent, particularly in the context of severe, opioid-resistant cancer pain.[2][3] This analgesic action is mediated through the suppression of interleukin-1β (IL-1β) production, which in turn prevents the upregulation of ephrin B1 gene expression and the phosphorylation of the NMDA receptor NR2B subunit in the pain pathway.[2][3]



## **Quantitative Data Summary**

The following tables summarize the key quantitative findings from preclinical and clinical evaluations of **Z-360**.

Table 1: In Vitro Efficacy of **Z-360** 

Parameter	Cell Line	Value	Reference
IC50 ((125)I G17 binding)	CCK-2R transfected cells	sub-nM	[1]

Table 2: In Vivo Anti-Tumor Efficacy of **Z-360** 

Cancer Model	Treatment	Outcome	p-value	Reference
Gastric ascites xenograft	Z-360	Increased survival	0.011	[1]
Hepatic metastasis xenograft	Z-360	81% decrease in tumor growth	0.02	[1]
Orthotopic pancreatic xenograft	Z-360 + gemcitabine	84% decrease in final tumor weight compared to single agents	0.002	[1]

Table 3: In Vivo Effects of **Z-360** on Biomarkers



Cancer Model	Treatment	Biomarker Change	Reference
Orthotopic pancreatic xenograft	Z-360 + gemcitabine	Increased apoptosis	[1]
Orthotopic pancreatic xenograft	Z-360 + gemcitabine	Decreased microvessel density	[1]
Cancer-induced pain model (mice)	Z-360	Inhibition of ephrin B1 gene expression in DRGs	[2][3]
Cancer-induced pain model (mice)	Z-360	Inhibition of NR2B phosphorylation in the spinal cord	[2][3]
Cancer-induced pain model (mice)	Z-360	Suppression of IL-1β production in the cancer-inoculated hind paw	[3]

## **Experimental Protocols**

Detailed methodologies for key experiments cited in the literature are provided below to facilitate replication and further investigation.

## (125)I Gastrin-17 (G17) Displacement Assay

- Objective: To determine the binding affinity of **Z-360** to the CCK-2 receptor.
- Cell Line: CCK-2R-transfected cell lines.
- Procedure:
  - Cells expressing CCK-2R are incubated with a fixed concentration of radiolabeled (125)I
    Gastrin-17.
  - Increasing concentrations of **Z-360** are added to the incubation mixture.
  - The mixture is incubated to allow for competitive binding.



- Bound and free radioligand are separated.
- The amount of bound (125)I G17 is quantified using a gamma counter.
- The concentration of **Z-360** that inhibits 50% of the specific binding of (125)I G17 (IC50) is calculated.[1]

### **G17-Stimulated Calcium Assay**

- Objective: To assess the functional antagonism of Z-360 on CCK-2R signaling.
- Cell Line: CCK-2R-transfected cell lines.
- Procedure:
  - Cells are loaded with a calcium-sensitive fluorescent dye.
  - Cells are pre-incubated with varying concentrations of Z-360.
  - Gastrin-17 is added to stimulate the CCK-2R, leading to an increase in intracellular calcium.
  - Changes in fluorescence, corresponding to changes in intracellular calcium levels, are measured using a fluorometer.
  - The ability of **Z-360** to inhibit the G17-stimulated calcium influx is quantified.[1]

### **Western Blotting for Akt Phosphorylation**

- Objective: To investigate the effect of Z-360 on the PI3K/Akt signaling pathway.
- Cell Line: Oesophageal cancer cell line.
- Procedure:
  - Cells are treated with **Z-360**, with or without co-treatment with Gastrin-17.
  - Cells are lysed, and protein concentrations are determined.



- Proteins are separated by SDS-PAGE and transferred to a membrane.
- The membrane is probed with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
- Horseradish peroxidase-conjugated secondary antibodies are used for detection.
- Bands are visualized using an enhanced chemiluminescence detection system.
- The ratio of p-Akt to total Akt is quantified to determine the level of Akt phosphorylation.

### In Vivo Xenograft Models

- Objective: To evaluate the anti-tumor efficacy of Z-360 in vivo.
- Animal Models: Mice with human xenografts for gastric ascites, hepatic metastasis, and orthotopic pancreatic cancer.
- · General Procedure:
  - Human cancer cells are implanted into immunocompromised mice.
  - Once tumors are established, mice are randomized into treatment and control groups.
  - **Z-360** is administered orally. In some studies, it is combined with other chemotherapeutic agents like gemcitabine.
  - Tumor growth is monitored over time. For survival studies, the time to a predetermined endpoint is recorded.
  - At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for apoptosis and microvessel density).[1]

### **Cancer-Induced Pain Model**

- Objective: To assess the analgesic effects of Z-360 on cancer-induced pain.
- Animal Model: Mice with cancer cell inoculation in the hind paw.

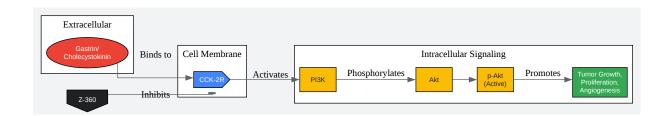


#### Procedure:

- Cancer cells are inoculated into the plantar surface of the mouse hind paw to induce a pain state.
- Mice are treated with Z-360.
- Pain-related behaviors are assessed.
- At the end of the experiment, dorsal root ganglia (DRGs) and spinal cord tissues are collected.
- Gene expression of ephrin B1 in DRGs is measured by quantitative PCR.
- Phosphorylation of the NR2B subunit of the NMDA receptor in the spinal cord is assessed by Western blotting.
- IL-1β levels in the cancer-inoculated paw are measured by ELISA.[2][3]

### Signaling Pathways and Experimental Workflows

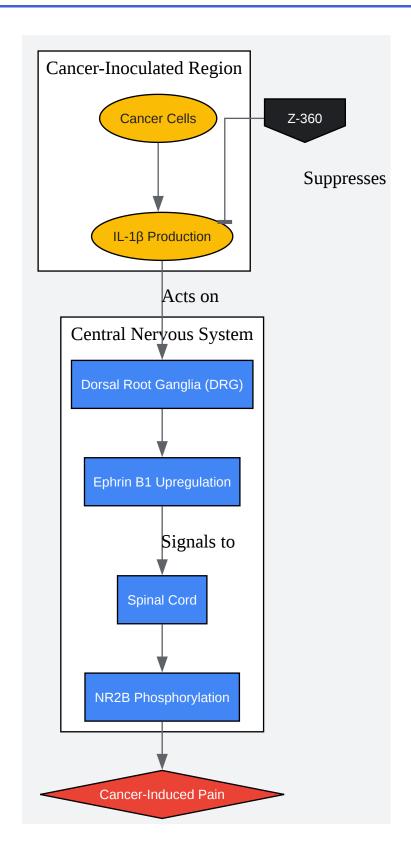
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with **Z-360**.



Click to download full resolution via product page

Caption: **Z-360** mechanism of action in cancer cells.

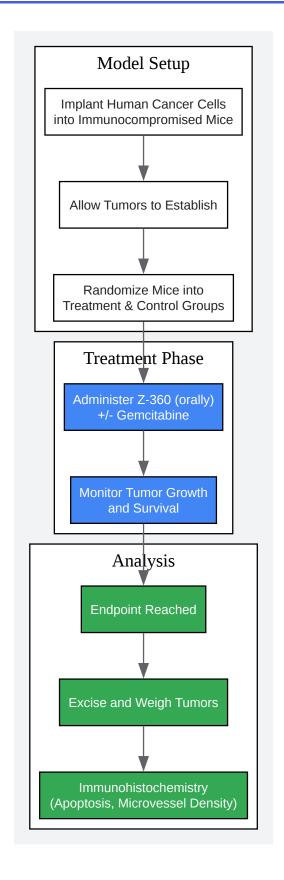




Click to download full resolution via product page

Caption: **Z-360**'s proposed analgesic signaling pathway.





Click to download full resolution via product page

Caption: In vivo xenograft experimental workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Pre-clinical evaluation of a new orally-active CCK-2R antagonist, Z-360, in gastrointestinal cancer models PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Z-360, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1 gene expression and phosphorylation of NR2B via suppression of interleukin-1 β production in a cancer-induced pain model in mice PMC [pmc.ncbi.nlm.nih.gov]
- 3. Z-360, a novel therapeutic agent for pancreatic cancer, prevents up-regulation of ephrin B1 gene expression and phosphorylation of NR2B via suppression of interleukin-1 β production in a cancer-induced pain model in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Review of Z-360 and its Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1260678#review-articles-on-z-360-and-related-compounds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com